molecular formula C22H22N2O2S2 B2412000 3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-65-6

3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2412000
CAS RN: 686772-65-6
M. Wt: 410.55
InChI Key: VQRGGJUPRJMEBM-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H22N2O2S2 and its molecular weight is 410.55. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of pyrimidine derivatives, including thieno[3,2-d]pyrimidine compounds, involves multistep chemical reactions that yield compounds with diverse biological and pharmacological activities. For instance, Jadhav et al. (2022) explored the synthesis of novel oxo pyrimido pyrimidine derivatives through Claisen-Schmidt condensation reactions, guanidine nitrate treatment, and reactions with ethyl 2-cyano-3,3-bis(methylthio)acrylate under reflux conditions, resulting in compounds with potential biological applications (Jadhav et al., 2022).

Biological Applications

Thieno[3,2-d]pyrimidine derivatives have been investigated for their antifungal and antitumor properties. For example, Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity against various human cancer cell lines, revealing some compounds with potent anticancer activity comparable to standard drugs (Hafez & El-Gazzar, 2017). Additionally, Bakhite et al. (2016) synthesized fused thieno[2,3-b] pyridine derivatives, including pyridothienopyrimidinones and pyridothienotriazinones, and assessed their antibacterial and antifungal activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Bakhite et al., 2016).

Chemical Reactivity Investigations

Investigations into the chemical reactivity of related compounds, such as those by Namazi et al. (2001), provide insights into the functional group transformations and the synthesis of new derivatives, further expanding the potential applications of these compounds in scientific research (Namazi et al., 2001).

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-3-26-18-11-9-17(10-12-18)24-21(25)20-19(13-14-27-20)23-22(24)28-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRGGJUPRJMEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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